Isopropyl ethenesulfonate

Overview

Description

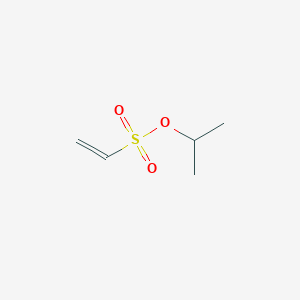

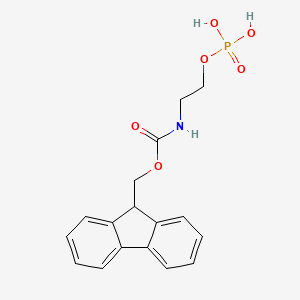

Isopropyl ethenesulfonate, also known as isopropyl ethanesulfonate, is a chemical compound with the molecular formula C5H12O3S . It has a molecular weight of 152.21 and is typically stored at room temperature . It is a liquid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is1S/C5H12O3S/c1-4-9(6,7)8-5(2)3/h5H,4H2,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 152.21 . The InChI code for this compound is1S/C5H12O3S/c1-4-9(6,7)8-5(2)3/h5H,4H2,1-3H3 .

Scientific Research Applications

Polymerization and Controlled Synthesis

- Isopropyl ethenesulfonate (IPES) has been used in the polymerization process for the controlled synthesis of polymers. RAFT (Reversible Addition−Fragmentation Chain Transfer) polymerization of IPES allows for the development of polymers with specific properties and low polydispersities, useful in various applications including materials science and bioengineering (Mori et al., 2010).

Synthesis of Therapeutic Agents

- IPES is involved in the synthesis of therapeutic agents such as sodium 3-ethyl-7-isopropyl-1-azulenesulfonate, used for treating conditions like stomatitis, pharyngitis, and ophthalmia. It has been labeled with carbon-14 for use in metabolic studies, highlighting its significance in pharmaceutical research (Shimada et al., 1994).

Photovoltaic Applications

- In the field of organic photovoltaics, IPES derivatives are essential for the development of solar cells and energy harvesting systems. Research shows that additives mixed with PEDOT:PSS (poly(3,4-ethylenedioxythiophene):polystyrenesulfonate), which may include IPES derivatives, significantly influence the stability and efficiency of photovoltaic modules (Roth et al., 2015).

Electronic and Optical Applications

- IPES and its derivatives are used in the development of thin films and electronic devices. Studies on the anisotropic conductivity of PEDOT:PSS thin films, where IPES could play a role, contribute to advancements in flexible electronics and optoelectronic devices (Nardes et al., 2007).

Bioengineering and Cell Detachment

- IPES-related polymers, like poly(N-isopropyl acrylamide), have applications in bioengineering. These polymers are used for the nondestructive release of biological cells and proteins, crucial for studies related to the extracellular matrix, cell sheet engineering, and tissue transplantation (Cooperstein & Canavan, 2010).

Safety and Hazards

Isopropyl ethenesulfonate is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and is suspected of causing genetic defects and cancer . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to wear protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name |

propan-2-yl ethenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S/c1-4-9(6,7)8-5(2)3/h4-5H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJZEQVWUHGZTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OS(=O)(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cis(+/-)-2-hydroxy-N-(2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)benzamide](/img/structure/B3182211.png)

![[(3S)-5-hydroxy-2,2,8-trimethyl-6-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] acetate](/img/structure/B3182233.png)

![Tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B3182278.png)

![N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide](/img/structure/B3182307.png)